3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex heterocyclic compound. It features a pyrazole ring fused with a triazolopyridazine moiety, making it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are structurally similar in terms of having a fused ring system.
Uniqueness
3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its specific combination of pyrazole and triazolopyridazine rings, which may confer distinct biological properties not observed in other similar compounds.
Properties
IUPAC Name |
3-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11-10-16(24(21-11)13-6-4-3-5-7-13)18-17(25)14-8-9-15-20-19-12(2)23(15)22-14/h3-10H,1-2H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDXNMNRRDLYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN3C(=NN=C3C=C2)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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